1-Fluoro-4-(trichloromethoxy)benzene
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Overview
Description
Scientific Research Applications
Conformational Properties and Chemical Structure
- The geometric structure and conformational properties of related fluorinated benzene compounds have been studied extensively. For instance, 4-fluoro(trifluoromethoxy)benzene was investigated using gas electron diffraction and quantum chemical calculations, demonstrating a perpendicular conformation of the C-O-C plane to the benzene ring (Shishkov et al., 2004).
Fluorination in Organic Synthesis
- Fluorinated benzene compounds play a significant role in the synthesis of other complex molecules. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, a related compound, has been used for the quantitative fluorination of aromatic substrates like benzene and chlorobenzene (Banks et al., 2003).
Material Science Applications
- Fluoro-polyimides derived from fluorine-containing aromatic diamines (related to 1-Fluoro-4-(trichloromethoxy)benzene) have been synthesized and exhibit excellent thermal stability and low moisture absorption. These materials are significant in the development of high-performance polymers (Xie et al., 2001).
Photophysical and Photochemical Studies
- The photochemistry of fluoro(trifluoromethyl)benzenes, including compounds similar to 1-Fluoro-4-(trichloromethoxy)benzene, has been studied in the gas phase. This research provides insights into the photophysical processes of these compounds, which is crucial for understanding their behavior under light exposure (Al-ani, 1973).
Reactivity and Mechanistic Insights
- The fluorination of aromatic compounds, including 1-fluoro derivatives, has been investigated in various studies. These studies provide valuable information on the reactivity patterns and possible mechanistic pathways in organic synthesis, essential for the development of new synthetic methodologies (Fedorov et al., 2015).
Safety And Hazards
The safety data sheet for a related compound, 1-Fluoro-4-(trifluoromethoxy)benzene, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure and is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
1-fluoro-4-(trichloromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBZPVVBGDMJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(Cl)(Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611343 |
Source
|
Record name | 1-Fluoro-4-(trichloromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(trichloromethoxy)benzene | |
CAS RN |
407-13-6 |
Source
|
Record name | 1-Fluoro-4-(trichloromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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